EOAI3402143 -

EOAI3402143

Catalog Number: EVT-267430
CAS Number:
Molecular Formula: C25H28Cl2N4O3
Molecular Weight: 503.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EOAI3402143, chemically named (E)-2-Cyano-3-(3,6-dichloropyridin-2-yl)-N-(1-(4-(2-morpholinoethoxy)phenyl)butyl)acrylamide, is a small-molecule inhibitor with high specificity for the deubiquitinases (DUBs) USP9X and USP24. [, , , , ] DUBs are enzymes that counteract the ubiquitin-proteasome system by removing ubiquitin tags from proteins, thus rescuing them from degradation. [, , ] EOAI3402143 is a valuable tool in scientific research, particularly in the fields of oncology and cell signaling, to investigate the roles of USP9X and USP24 in various cellular processes. [, , , , , , , ]

Mechanism of Action

EOAI3402143 functions as a relatively selective inhibitor of the deubiquitinases USP9X and USP24. [, , , , , ] By inhibiting these DUBs, EOAI3402143 prevents the removal of ubiquitin tags from their target proteins. This leads to the accumulation of polyubiquitinated forms of these proteins, targeting them for proteasomal degradation. [, , , ] The downstream effects of EOAI3402143 are largely dependent on the specific substrates of USP9X and USP24 in the biological context being studied.

Cancer Research:

  • Multiple Myeloma: EOAI3402143 induces apoptosis and inhibits tumor growth in multiple myeloma models, likely by promoting the degradation of the pro-survival protein Mcl-1. [, ]
  • Melanoma: It enhances the efficacy of BRAF and MEK inhibitors in melanoma cells, possibly by affecting AXIN1 and FAS levels, leading to increased apoptosis. [, ] Additionally, EOAI3402143 shows promise in overcoming acquired resistance to BRAF inhibitors. []
  • Pancreatic Cancer: While research shows conflicting results regarding its role as a tumor promoter or suppressor in different pancreatic cancer models, EOAI3402143 effectively inhibits the growth of human pancreatic cancer cells in vitro. [, ]
  • Breast Cancer: EOAI3402143 exhibits potential in treating metastatic breast cancer by inducing apoptosis, particularly in aggressive triple-negative breast cancer subtypes. []
  • Leukemia: EOAI3402143, in combination with BH3 mimetics, effectively targets JAK2-V617F-positive leukemic cells, showing promise in overcoming ruxolitinib resistance. []

Cell Signaling and Pathway Analysis:

EOAI3402143 is a valuable tool for dissecting the roles of USP9X and USP24 in various signaling pathways, including the Wnt/β-catenin pathway [] and the JAK-STAT pathway []. By modulating the activity of these DUBs, researchers can investigate the impact on downstream signaling events and cellular responses.

WP1130

Compound Description: WP1130 is a partially selective small-molecule inhibitor of the deubiquitinase USP9X. It has been shown to induce apoptosis and reduce Mcl-1 protein levels in multiple myeloma cells. [] WP1130 also inhibits the activity of USP24, a deubiquitinase closely related to USP9X. [] In JAK2-V617F-positive leukemic cells, WP1130 inhibits proliferation, induces apoptosis, and downregulates activated JAK2-V617F by enhancing its K63-linked polyubiquitination. []

Vemurafenib

Compound Description: Vemurafenib (PLX4032) is a selective inhibitor of the BRAF kinase, particularly the BRAFV600E mutation commonly found in melanoma. [, ] It acts by blocking the MAPK/ERK signaling pathway, thereby inhibiting tumor cell growth and proliferation.

Relevance: While not structurally related to EOAI3402143, Vemurafenib is relevant because research indicates that the activity of USP5, a target of EOAI3402143, is suppressed by Vemurafenib in melanoma cells sensitive to the drug. [] This suggests a potential synergistic effect when combining EOAI3402143 with BRAF inhibitors like Vemurafenib in melanoma treatment.

Wnt3A

Compound Description: Wnt3A is a secreted glycoprotein that activates the Wnt/β-catenin signaling pathway. [] This pathway plays a role in cell proliferation, differentiation, and apoptosis. In melanoma, activation of the Wnt/β-catenin pathway appears to be anti-oncogenic. []

Relevance: While not a traditional small molecule like EOAI3402143, Wnt3A is relevant because research shows that EOAI3402143, through inhibition of USP9X, can enhance the apoptotic response to Wnt3A treatment in melanoma cells. [] This suggests a potential therapeutic strategy combining Wnt pathway activation with USP9X inhibition in melanoma.

BH3 Mimetics

Compound Description: BH3 mimetics are a class of small-molecule inhibitors that target anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. [] These proteins regulate the intrinsic apoptotic pathway, and their inhibition can promote apoptosis in cancer cells.

Relevance: While not directly inhibiting the same targets as EOAI3402143, BH3 mimetics are relevant because studies show that combining them with EOAI3402143 synergistically enhances apoptosis in JAK2-V617F-positive leukemic cells. [] This highlights the potential for combination therapies targeting both deubiquitinases like USP9X and anti-apoptotic proteins for improved therapeutic outcomes.

Properties

Product Name

EOAI3402143

IUPAC Name

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide

Molecular Formula

C25H28Cl2N4O3

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+

InChI Key

IIKVQQNZHGBYGQ-KNTRCKAVSA-N

SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N

Solubility

Soluble in DMSO

Synonyms

EOAI 402143 Tosylate; EOAI 3402143 Tosylate; EOAI-3402143 Tosylate; EOAI3402143 Tosylate salt; G9 Tosylate; G9 Tosylate salt;

Canonical SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N

Isomeric SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.